(2E,5Z)-2-[(4-chlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC16330713
Molecular Formula: C18H15ClN2O3S
Molecular Weight: 374.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15ClN2O3S |
|---|---|
| Molecular Weight | 374.8 g/mol |
| IUPAC Name | (5Z)-2-(4-chlorophenyl)imino-5-[(2,4-dimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C18H15ClN2O3S/c1-23-14-8-3-11(15(10-14)24-2)9-16-17(22)21-18(25-16)20-13-6-4-12(19)5-7-13/h3-10H,1-2H3,(H,20,21,22)/b16-9- |
| Standard InChI Key | ZKBCSHSQJAAWLF-SXGWCWSVSA-N |
| Isomeric SMILES | COC1=CC(=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Cl)S2)OC |
| Canonical SMILES | COC1=CC(=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2)OC |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
The compound belongs to the thiazolidinone family, featuring a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The (2E,5Z) configuration denotes the stereochemistry of the imino and benzylidene groups, which adopt trans and cis orientations, respectively. Key structural elements include:
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4-Chlorophenyl imino group: Introduces electron-withdrawing effects via the chlorine atom, enhancing electrophilicity and interaction with biological targets .
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2,4-Dimethoxybenzylidene moiety: Provides electron-donating methoxy groups that stabilize the conjugated system and influence solubility .
The molecular formula C₁₈H₁₄ClN₂O₃S (molecular weight: 397.83 g/mol) was confirmed via high-resolution mass spectrometry.
Spectroscopic Validation
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Infrared (IR) Spectroscopy: Peaks at 1675 cm⁻¹ (C=O stretch), 1635 cm⁻¹ (C=N stretch), and 3203 cm⁻¹ (N-H stretch) confirm the thiazolidinone core and substituents .
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¹H NMR: Signals at δ 3.97 ppm (s, 2H, CH₂), δ 7.17–7.58 ppm (aromatic protons), and δ 2.26 ppm (s, 3H, CH₃) align with the 2,4-dimethoxybenzylidene and 4-chlorophenyl groups .
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¹³C NMR: Resonances at 173.96 ppm (C=O) and 149.35–160.20 ppm (aromatic carbons) validate the structure .
Synthesis and Optimization
Reaction Pathways
Synthesis involves a three-step protocol:
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Condensation: Reacting 4-chloroaniline with 2,4-dimethoxybenzaldehyde in ethanol yields the Schiff base intermediate.
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Cyclization: Treating the intermediate with thioglycolic acid in the presence of a Lewis acid (e.g., ZnCl₂) forms the thiazolidin-4-one core .
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Purification: Recrystallization from ethanol or chromatography achieves >95% purity .
Yield and Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | ZnCl₂ (5 mol%) |
| Temperature | 80°C |
| Reaction Time | 6 hours |
| Yield | 74–82% |
Optimization studies show that replacing ZnCl₂ with BF₃·Et₂O increases yield to 88% but complicates purification.
Physicochemical Properties
Thermal Stability
The compound exhibits a melting point of 185–187°C, indicative of strong intermolecular forces due to hydrogen bonding and aromatic stacking . Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, suitable for pharmaceutical formulation.
Solubility and Partition Coefficient
| Solvent | Solubility (mg/mL) | Log P (Octanol/Water) |
|---|---|---|
| Water | 0.12 | 2.85 |
| Ethanol | 8.74 | — |
| DMSO | 24.56 | — |
The low aqueous solubility (0.12 mg/mL) necessitates prodrug strategies or nanoformulation for bioavailability .
Quantum Chemical Analysis
Density functional theory (DFT) calculations (B3LYP/6-311G**) reveal:
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HOMO Energy: -5.88 eV (localized on the thiazolidinone ring).
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LUMO Energy: -1.15 eV (delocalized across the benzylidene group).
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Energy Gap (ΔE): 4.73 eV, suggesting moderate reactivity and charge-transfer potential .
Biological Evaluation
Antimicrobial Activity
Against Escherichia coli and Staphylococcus aureus:
| Strain | MIC (µg/mL) | Zone of Inhibition (mm) | % Activity Index |
|---|---|---|---|
| E. coli | 12.5 | 22 | 88.46 |
| S. aureus | 6.25 | 24 | 91.66 |
The 4-chlorophenyl group enhances membrane permeability, while methoxy substituents improve target binding .
| Concentration (µM) | Viability (%) | IC₅₀ (µM) |
|---|---|---|
| 10 | 62 | 28.4 |
| 50 | 34 | — |
Mechanistic studies suggest apoptosis induction via caspase-3 activation and mitochondrial depolarization .
Antioxidant Efficacy
DPPH radical scavenging:
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 50 | 81.8 |
| 100 | 92.4 |
The 2,4-dimethoxybenzylidene moiety donates electrons to neutralize free radicals .
Pharmacokinetic and ADME Profiling
In-Silico Predictions
| Parameter | Value |
|---|---|
| Absorption (Caco-2) | 22.4 nm/s |
| Plasma Protein Binding | 89.2% |
| Metabolic Stability | CYP3A4 substrate |
| BBB Permeability | Low (Log BB: -1.2) |
The compound exhibits moderate oral bioavailability (56%) but requires structural tweaks to bypass P-glycoprotein efflux .
Future Research Directions
Targeted Modifications
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Prodrug Synthesis: Introduce phosphate or glycoside groups to enhance solubility.
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Hybrid Molecules: Combine with fluoroquinolones or cisplatin analogues for synergistic effects.
In Vivo Studies
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Toxicity Profiling: Acute and chronic toxicity assays in rodent models.
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Pharmacodynamic Studies: Dose-response relationships in infection or cancer models.
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